molecular formula C8H8ClNS B097686 2-(4-Chlorophenyl)ethanethioamide CAS No. 17518-48-8

2-(4-Chlorophenyl)ethanethioamide

Cat. No.: B097686
CAS No.: 17518-48-8
M. Wt: 185.67 g/mol
InChI Key: QHCDYIRWTPEABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8ClNS. It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH2) attached to an ethan-1-yl chain, which is further substituted with a 4-chlorophenyl group. This compound is primarily used in research and development due to its unique chemical properties.

Scientific Research Applications

2-(4-Chlorophenyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “2-(4-Chlorophenyl)ethanethioamide” indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)ethanethioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the synthesis and degradation of specific biomolecules, leading to changes in their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. This interaction can lead to changes in gene expression and enzyme activity, affecting various cellular processes. For instance, the binding of this compound to an enzyme may inhibit its activity, leading to a decrease in the production of certain biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, indicating the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to an accumulation or depletion of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement within the cell. Additionally, its localization and accumulation in certain cellular compartments can influence its effects on cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments by targeting signals or post-translational modifications. This localization is important for its interaction with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(4-Chlorophenyl)ethanethioamide involves the reaction of 2-(4-chlorophenyl)thioacetamide with dichloroacetone in the presence of sodium hydrogen carbonate and 1,4-dioxane as a solvent. The reaction mixture is stirred at room temperature for three days, followed by filtration to remove insoluble materials. Thionyl chloride is then added to the filtrate, and the mixture is heated at 70°C for 30 minutes. The reaction mixture is adjusted to pH 8-9 using saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate/hexane. The organic layer is washed with saturated brine and concentrated under reduced pressure to yield this compound as a pale-yellow solid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)ethanethioamide
  • 2-(4-Methylphenyl)ethanethioamide
  • 2-(4-Fluorophenyl)ethanethioamide

Uniqueness

2-(4-Chlorophenyl)ethanethioamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCDYIRWTPEABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370521
Record name 2-(4-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-48-8
Record name 2-(4-chlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)ethanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.